molecular formula C27H29NO3 B5065142 cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5609-53-0

cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B5065142
CAS No.: 5609-53-0
M. Wt: 415.5 g/mol
InChI Key: LKYAVIXCWAQVBF-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a naphthalene ring, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
  • Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group and the naphthalene ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS Number: 5609-53-0) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C27H29NO3C_{27}H_{29}NO_3, with a molecular weight of 415.524 g/mol. Key physical properties include:

PropertyValue
Density1.22 g/cm³
Boiling Point608.7 °C
Flash Point321.9 °C
LogP6.012

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit significant antitumor activity. Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against human cancer cell lines, suggesting a potential for development as anticancer agents .

The mechanism by which cyclohexyl 2-methyl-4-naphthalen-1-yl derivatives exert their biological effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, quinoline derivatives have been shown to inhibit Wnt signaling pathways, which are critical in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural features significantly influence the biological activity of this compound:

  • Naphthalene Ring : The presence of the naphthalene moiety is crucial for enhancing cytotoxicity.
  • Substituents : Electron-donating groups at specific positions on the phenyl or naphthalene rings can enhance activity.
  • Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that may facilitate binding to target proteins .

Case Studies

Several studies have explored the biological activity of similar quinoline derivatives:

  • Study on Anticancer Activity : A study evaluated a series of quinoline derivatives and reported that certain modifications led to enhanced activity against breast and colon cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
  • Inhibition Studies : Another investigation focused on the inhibition of specific kinases associated with cancer progression, demonstrating that quinoline-based compounds could effectively inhibit these targets at low concentrations .

Properties

IUPAC Name

cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-17-24(27(30)31-19-11-3-2-4-12-19)25(26-22(28-17)15-8-16-23(26)29)21-14-7-10-18-9-5-6-13-20(18)21/h5-7,9-10,13-14,19,25,28H,2-4,8,11-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYAVIXCWAQVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386205
Record name cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5609-53-0
Record name cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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